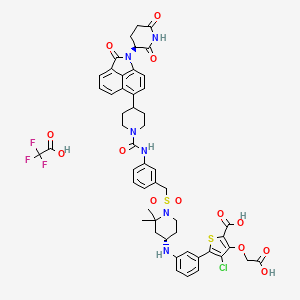

PROTAC PTPN2 degrader-2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H50ClF3N6O13S2 |

|---|---|

Molecular Weight |

1111.6 g/mol |

IUPAC Name |

3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |

InChI Key |

RXQQQCZMVRJVJE-PRLOVNCOSA-N |

Isomeric SMILES |

CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC PTPN2 Degrader-2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC PTPN2 degrader-2 TFA, a novel proteolysis-targeting chimera designed to induce the selective degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This document will detail the core principles of PROTAC technology, the critical role of PTPN2 in cellular signaling, and the specific molecular events orchestrated by this degrader to eliminate PTPN2. The guide includes a summary of hypothetical quantitative data, detailed experimental protocols for characterization, and visualizations of the key pathways and processes to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to PROTAC Technology and the Target: PTPN2

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the protein of interest (POI), offering a more profound and sustained biological effect.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]

The target of the PROTAC discussed herein is Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP). PTPN2 is a critical negative regulator in multiple signaling pathways that are fundamental to cell growth, differentiation, and immune responses.[4] It exerts its function by dephosphorylating key signaling molecules, including components of the JAK-STAT and epidermal growth factor receptor (EGFR) pathways. By downregulating these pathways, PTPN2 can suppress anti-tumor immune responses and inhibit inflammatory signals.[4] Consequently, targeted degradation of PTPN2 is a promising therapeutic strategy for enhancing cancer immunotherapy and treating various inflammatory and metabolic diseases.

The Mechanism of Action of this compound

The primary mechanism of action of this compound involves hijacking the cellular ubiquitin-proteasome system to induce the selective degradation of PTPN2. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to both PTPN2 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. While the specific E3 ligase recruited by this compound is not publicly disclosed, common E3 ligases utilized in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

Ubiquitination of PTPN2: The formation of the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the PTPN2 protein. This process is catalyzed by the recruited E3 ligase.

-

Proteasomal Degradation: The polyubiquitinated PTPN2 is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades PTPN2 into small peptides.

-

Recycling of the PROTAC: After inducing the ubiquitination of PTPN2, the this compound is released and can engage another PTPN2 molecule and E3 ligase, acting catalytically to induce the degradation of multiple target proteins.

Signaling Pathway Modulation

By degrading PTPN2, this PROTAC effectively removes a key negative regulator of pro-inflammatory and anti-tumor signaling pathways. The degradation of PTPN2 is expected to lead to the hyper-phosphorylation and activation of its downstream substrates, such as JAKs and STATs, thereby augmenting interferon-gamma (IFNγ) signaling and enhancing the cytotoxic T-cell response against tumor cells.

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, illustrating the expected performance of a potent and selective PTPN2 degrader.

Table 1: In Vitro Degradation Potency

| Parameter | Value | Cell Line |

| DC50 (PTPN2) | 15 nM | Jurkat |

| Dmax (PTPN2) | >95% | Jurkat |

| DC50 (PTPN1) | > 2 µM | Jurkat |

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity (Illustrative)

| Parameter | Value | Method |

| Binding Affinity (Kd) to PTPN2 | 80 nM | SPR |

| Binding Affinity (Kd) to E3 Ligase | 150 nM | SPR |

| Ternary Complex Cooperativity (α) | 5 | TR-FRET |

-

SPR: Surface Plasmon Resonance

-

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Detailed Experimental Protocols

The following are representative protocols for the characterization of a PROTAC PTPN2 degrader.

Western Blotting for PTPN2 Degradation

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat or other relevant cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against PTPN2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the PTPN2 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (TR-FRET)

-

Reagents: Recombinant purified PTPN2 protein (tagged with a donor fluorophore, e.g., terbium), recombinant purified E3 ligase complex (tagged with an acceptor fluorophore, e.g., GFP), and this compound.

-

Assay Procedure: In a microplate, mix the tagged PTPN2 and E3 ligase proteins with serial dilutions of the PROTAC.

-

Measurement: After incubation, measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Visualizations

Diagram 1: this compound Mechanism of Action

References

PTPN2 Function in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical intracellular enzyme that counterbalances the activity of protein tyrosine kinases.[1] By dephosphorylating specific tyrosine residues on target proteins, PTPN2 acts as a key negative regulator in multiple signaling pathways essential for cell growth, differentiation, and immune responses.[2][3] Initially identified for its role in T-cell regulation, PTPN2 has emerged as a high-priority target in cancer immunotherapy.[4] Groundbreaking in vivo CRISPR library screening identified PTPN2 loss as a potent sensitizer (B1316253) of tumor cells to immunotherapy.[2][5]

This technical guide provides an in-depth exploration of PTPN2's function in the context of cancer immunotherapy. It details the molecular mechanisms through which PTPN2 modulates both immune cell and cancer cell behavior, summarizes key preclinical and clinical data, and outlines essential experimental protocols for its study.

The Dual Role of PTPN2 in Immune and Cancer Cells

PTPN2 exerts its influence on the anti-tumor immune response through distinct mechanisms in two key cell types: T-cells and the cancer cells themselves. In both contexts, it functions as a brake on signaling pathways that are crucial for immune activation and tumor recognition.

PTPN2 as a Negative Regulator of T-Cell Function

Within T-cells, PTPN2 attenuates the signaling cascades downstream of the T-cell receptor (TCR) and cytokine receptors, thereby setting the threshold for T-cell activation and preventing excessive immune responses that could lead to autoimmunity.[6][7]

-

T-Cell Receptor (TCR) Signaling: PTPN2 directly dephosphorylates and inactivates the SRC family kinases (SFKs) LCK and FYN.[6][8] These kinases are the most proximal signaling molecules activated upon TCR engagement with an antigen-MHC complex. By dampening LCK and FYN activity, PTPN2 raises the activation threshold for T-cells, ensuring they do not overreact to low-affinity self-antigens.[6][8] Consequently, the genetic deletion of PTPN2 in T-cells leads to hyper-responsiveness to antigenic stimulation, enhancing their anti-tumor activity.[9][10]

-

Cytokine Signaling (JAK-STAT Pathway): PTPN2 is a potent negative regulator of the JAK-STAT pathway, which is critical for T-cell survival, proliferation, and differentiation in response to cytokines like Interleukin-2 (IL-2), IL-7, and IL-15.[6][9] PTPN2 can dephosphorylate and inactivate Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, and STAT5).[8][11] PTPN2 deficiency in T-cells results in amplified STAT5 phosphorylation, rendering the cells less dependent on survival-promoting cytokines and enhancing their expansion and memory formation.[9][10]

PTPN2 as a Regulator of the Tumor Microenvironment

Within cancer cells, PTPN2 acts as a suppressor of interferon-gamma (IFN-γ) signaling. IFN-γ is a pleiotropic cytokine produced by activated T-cells and NK cells that plays a central role in anti-tumor immunity.

-

IFN-γ Signaling and Antigen Presentation: PTPN2 directly counteracts the IFN-γ signaling cascade by dephosphorylating JAK1 and STAT1.[11][12] Loss of PTPN2 in tumor cells amplifies IFN-γ-induced STAT1 phosphorylation.[2][13] This heightened signaling leads to the increased expression of genes involved in antigen processing and presentation, including TAP1, B2M, MHC Class I, and MHC Class II.[2] Enhanced antigen presentation makes tumor cells more visible and susceptible to cytotoxic T-cells.

-

Chemokine Production and Immune Infiltration: Amplified IFN-γ signaling due to PTPN2 loss also boosts the production of T-cell-recruiting chemokines such as CXCL9, CXCL10, and CCL5.[2] This remodeled chemokine profile promotes the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment, converting "cold" tumors into "hot," immune-inflamed tumors.

-

Regulation of PD-L1 Expression: Studies have shown that PTPN2 can negatively regulate the expression of the immune checkpoint ligand PD-L1.[14][15] PTPN2 knockdown has been observed to significantly increase the abundance of PD-L1, which, while seemingly counterintuitive, occurs in the context of a broader pro-inflammatory shift (e.g., increased MHC expression and T-cell infiltration) that ultimately favors an anti-tumor response, especially in combination with anti-PD-1/PD-L1 checkpoint blockade.[14][16]

PTPN2 Inhibition as a Therapeutic Strategy

The dual action of PTPN2 makes its inhibition a highly attractive strategy for cancer immunotherapy. Targeting PTPN2 can simultaneously "release the brakes" on T-cells and sensitize tumor cells to immune attack.

Preclinical Efficacy of PTPN2 Inhibition

Genetic deletion or pharmacological inhibition of PTPN2 has demonstrated significant anti-tumor efficacy in numerous preclinical models, both as a monotherapy and in combination with existing immunotherapies.

-

Combination with Checkpoint Blockade: PTPN2 deletion sensitizes tumors to immune checkpoint inhibitors.[2] In murine models of melanoma and colorectal cancer, loss of PTPN2 in tumor cells improves responses to anti-PD-1 therapy, leading to complete tumor clearance in some cases.[2][13] Small-molecule inhibitors of PTPN2 also significantly reduce tumor growth and enhance mouse survival when combined with anti-PD-1 treatment, an effect accompanied by increased tumor infiltration by granzyme B+ CD8+ T-cells.[17][18]

-

Enhancing CAR T-Cell Therapy: Chimeric Antigen Receptor (CAR) T-cell therapy has shown limited success in solid tumors. Deletion of PTPN2 in CAR T-cells enhances their efficacy against solid tumors by promoting T-cell activation and infiltration into the tumor.[2][10] Targeting PTPN2 in human CAR T-cells via CRISPR-Cas9 editing has been shown to increase cytokine signaling and enhance anti-tumor immunity in mouse xenograft models.[16]

Table 1: Summary of Preclinical Data for PTPN2 Inhibition

| Model System | Cancer Type | PTPN2 Targeting Method | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| B16F10 Mouse Model | Melanoma | CRISPR/Cas9 Knockout in Tumor Cells | Sensitized tumors to anti-PD-1 therapy; increased antigen presentation. | [5][17] |

| MC38 Mouse Model | Colorectal Cancer | T-cell specific PTPN2 deletion | Enhanced efficacy of anti-PD-1 therapy, leading to complete tumor clearance. | [2] |

| Murine TNBC Model | Triple-Negative Breast Cancer | PTPN2 deletion in tumor cells | Increased T-cell recruitment and PD-L1 expression; enhanced efficacy of anti-PD-1. | [2][16] |

| Human CAR T-cells | Solid Tumors (in vivo) | CRISPR/Cas9 Knockout in CAR T-cells | Enhanced CAR T-cell efficacy and long-term memory development. | [8][16] |

| B16F10 & CT26 Mouse Models | Melanoma & Colorectal | Small-molecule inhibitor | Suppressed tumor growth and enhanced survival with anti-PD-1; increased CD8+ T-cell infiltration. |[13][17] |

Clinical Development of PTPN2 Inhibitors

The compelling preclinical data have spurred the development of small-molecule inhibitors targeting PTPN2. Due to the high homology (74%) between the catalytic domains of PTPN2 and PTPN1 (another therapeutic target for metabolic diseases), many current inhibitors are dual PTPN2/1 antagonists.[11]

Table 2: PTPN2/1 Inhibitors in Clinical Development

| Compound | Developer(s) | Mechanism | Phase | Indication(s) | Clinical Trial ID | Reference(s) |

|---|---|---|---|---|---|---|

| ABBV-CLS-484 | AbbVie / Calico | Potent, orally bioavailable PTPN2/1 inhibitor | Phase 1 | Locally advanced or metastatic solid tumors | NCT04777994 | [19][20] |

| ABBV-CLS-579 | AbbVie / Calico | Potent, orally bioavailable PTPN2/1 inhibitor | Phase 1 | Locally advanced or metastatic solid tumors | NCT05568233 |[19] |

These first-in-human trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of PTPN2/1 inhibitors as both monotherapy and in combination with agents like the anti-PD-1 antibody pembrolizumab.[19]

Key Experimental Methodologies

Studying the function and inhibition of PTPN2 requires a range of specialized molecular and cellular biology techniques.

In Vitro Assays for PTPN2 Activity

-

Phosphatase Activity Assay: These assays quantify the enzymatic activity of PTPN2. A common method is a fluorescence-based assay using a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[21] Alternatively, more specific non-radioactive assays utilize a fluorescein-labeled phosphotyrosine peptide substrate derived from a known PTPN2 substrate, such as STAT1. The dephosphorylated product is then separated and quantified via reverse-phase ultra-fast liquid chromatography (RP-UFLC).[22]

-

Protocol Outline (Peptide-based):

-

Immunoprecipitate endogenous PTPN2 from cell lysates using a specific antibody coupled to protein A-agarose beads.[22]

-

Wash the immunobeads to remove non-specific proteins.

-

Incubate the beads with a phosphatase buffer containing a known concentration of the FAM-labeled phosphopeptide substrate (e.g., FAM-pSTAT1) at 37°C.[22]

-

Stop the reaction at various time points.

-

Separate the phosphorylated substrate from the dephosphorylated product using RP-UFLC.

-

Quantify the fluorescent product peak to determine enzyme kinetics (Km, Vmax) or the inhibitory potential (IC50) of test compounds.[22]

-

-

-

ELISA: Enzyme-linked immunosorbent assays (ELISAs) are available for the quantitative measurement of PTPN2 protein concentration in biological samples like serum, plasma, or cell culture supernatants.[23][24] These kits typically use a sandwich ELISA format with a capture antibody coated on a 96-well plate.[23]

Cellular and In Vivo Models

-

CRISPR/Cas9-mediated Knockout: This has been a pivotal tool for both identifying PTPN2 as a target and for studying its function.[5]

-

Protocol Outline (In Vitro Validation):

-

Design and clone a single guide RNA (sgRNA) targeting an early exon of the Ptpn2 gene into a Cas9-expressing vector.

-

Transduce the target cancer cell line (e.g., B16F10 melanoma cells) with the lentiviral vector.[13][17]

-

Select for transduced cells (e.g., using puromycin (B1679871) resistance).

-

Confirm PTPN2 protein knockout via Western blot analysis.[17]

-

Use the knockout and control cell lines for functional assays, such as IFN-γ stimulation followed by Western blot for p-STAT1 or qPCR for IFN-γ response genes.[13]

-

-

-

PTPN2 Knockout Mouse Models: T-cell specific or tumor-specific knockout mouse models are invaluable for studying the in vivo effects of PTPN2 loss on tumor growth and the immune microenvironment.[9][25] For example, mice with LoxP sites flanking a Ptpn2 exon can be crossed with mice expressing Cre recombinase under a T-cell specific promoter (e.g., Lck-Cre) to achieve T-cell specific deletion.[9]

-

Syngeneic Tumor Models: To evaluate PTPN2 inhibitors, immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously implanted with syngeneic tumor cells (e.g., MC38, B16F10, CT26).[25] Once tumors are established, mice are treated with the PTPN2 inhibitor, an immune checkpoint inhibitor (like anti-PD-1), or the combination. Tumor volume and survival are monitored over time. At the endpoint, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.[26]

Conclusion and Future Perspectives

PTPN2 stands out as a central regulator of anti-tumor immunity, acting as a checkpoint in both T-cells and tumor cells. Its inhibition represents a promising, multifaceted therapeutic strategy to enhance the efficacy of cancer immunotherapy. By boosting T-cell function and simultaneously sensitizing tumors to IFN-γ-mediated killing, PTPN2 inhibitors have the potential to overcome resistance to current checkpoint blockade therapies and improve outcomes for a wider range of patients.

The ongoing Phase 1 clinical trials for PTPN2/1 inhibitors will provide the first critical insights into the safety and efficacy of this approach in humans.[19] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring novel combination strategies, and developing next-generation inhibitors with greater selectivity for PTPN2 to minimize potential off-target effects related to PTPN1 inhibition. The continued investigation of PTPN2 is poised to unlock new avenues for potent and durable anti-cancer treatments.

References

- 1. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]

- 9. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. news.abbvie.com [news.abbvie.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. A RP-UFLC Assay for Protein Tyrosine Phosphatases: Focus on Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PathSpecific™ Human Protein Tyrosine Phosphatase, Non Receptor Type 2 (PTPN2) ELISA Kit - Creative Biolabs [creative-biolabs.com]

- 24. mybiosource.com [mybiosource.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PTPN2 in Metabolic Diseases: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical intracellular enzyme that governs a multitude of cellular signaling pathways. Initially identified for its role in immune regulation, a growing body of evidence has firmly established PTPN2 as a pivotal player in the pathogenesis of metabolic diseases. This technical guide provides a comprehensive overview of the function of PTPN2 in metabolic homeostasis and disease, with a focus on Type 1 and Type 2 Diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). We delve into the core signaling pathways modulated by PTPN2, present quantitative data from key experimental findings, detail relevant research methodologies, and visualize complex interactions to support drug discovery and development efforts targeting this phosphatase.

Introduction to PTPN2

PTPN2 is a member of the non-receptor classical protein tyrosine phosphatase family, which removes phosphate (B84403) groups from tyrosine residues on substrate proteins, thereby modulating their activity. It exists in two main splice variants: a 45 kDa isoform (TC45) that is predominantly nuclear but can translocate to the cytoplasm, and a 48 kDa isoform (TC48) that is anchored to the endoplasmic reticulum. PTPN2 is ubiquitously expressed, with high levels in hematopoietic and placental cells. Its role as a negative regulator of key signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), insulin (B600854) receptor, and leptin receptor pathways, positions it at a crucial intersection of metabolism and inflammation.

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the PTPN2 gene that are associated with an increased risk for several autoimmune and inflammatory conditions, including Type 1 Diabetes (T1D), Crohn's disease, and rheumatoid arthritis. These risk variants often lead to reduced PTPN2 expression or function, resulting in the hyperactivation of inflammatory signaling pathways that contribute to disease pathogenesis.

PTPN2 in Pancreatic β-Cell Function and Diabetes

The pancreatic β-cell is a central player in glucose homeostasis, and its dysfunction or destruction is a hallmark of diabetes. PTPN2 plays a multifaceted role in β-cell physiology and pathology.

Regulation of Cytokine-Induced β-Cell Apoptosis

In the context of T1D, pancreatic islets are infiltrated by immune cells that release pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). These cytokines can induce β-cell apoptosis. PTPN2 acts as a crucial protective factor by dampening cytokine signaling. Specifically, PTPN2 dephosphorylates and inactivates STAT1, a key transcription factor downstream of the IFN-γ receptor.[1] Loss of PTPN2 function leads to sustained STAT1 phosphorylation, upregulation of pro-apoptotic genes, and ultimately, increased β-cell death.[2][3]

Data Presentation: Effect of PTPN2 Inhibition on β-Cell Apoptosis

| Experimental Model | Condition | Control Apoptosis (%) | PTPN2 siRNA Apoptosis (%) | Fold Change | Reference |

| INS-1E Cells | IFN-γ (100 U/mL) | ~5% | ~25% | ~5.0x | [2] |

| INS-1E Cells | IL-1β + IFN-γ | ~30% | ~45% | ~1.5x | [2] |

| Primary Rat β-Cells | IFN-γ (100 U/mL) | ~10% | ~35% | ~3.5x | [4] |

| Human Islets | IL-1β + IFN-γ | ~20% | ~28% | ~1.4x | [2] |

Modulation of Insulin Signaling and Secretion

PTPN2 directly interacts with and dephosphorylates the insulin receptor beta (IRβ), acting as a negative regulator of insulin signaling.[5] Pancreas-specific deletion of Ptpn2 in mice leads to impaired glucose tolerance and reduced glucose-stimulated insulin secretion (GSIS), particularly under the metabolic stress of a high-fat diet.[6] This effect is, at least in part, mediated by the hyperactivation of STAT3, which has been identified as a direct substrate of PTPN2 in β-cells.[6][7]

Signaling Pathway: PTPN2 in β-Cell Cytokine and Insulin Signaling

PTPN2 in Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)

The role of PTPN2 extends beyond the pancreas to other key metabolic organs, including the liver and adipose tissue.

Hepatic Steatosis and Insulin Resistance

Studies in mouse models have demonstrated that hepatic PTPN2 plays a protective role against metabolic stress. In obese mice, oxidative stress leads to the inactivation of PTPN2 in the liver. This inactivation promotes lipogenesis and the development of hepatic steatosis (fatty liver).[8] Furthermore, the loss of PTPN2 function enhances insulin-stimulated STAT5 signaling, which increases hepatic IGF-1 production and can exacerbate obesity.[8] Liver-specific knockout of Ptpn2 promotes hepatic steatosis, obesity, and insulin resistance.

Data Presentation: Effect of PTPN2 Deficiency on Obesity and Liver Lipids (High-Fat Diet Models)

| Mouse Model | Diet | Body Weight Gain (Control) | Body Weight Gain (KO) | Hepatic Triglycerides (Control) | Hepatic Triglycerides (KO) | Reference |

| Forebrain-specific Ptpn2 KO (Male) | High-Calorie (8 wks) | Significant gain vs. LCD | Significant gain (no protection) | Not Reported | Not Reported | [9] |

| Liver-specific Plin2 KO | Western Diet (12 wks) | ~15 g | ~15 g (no difference) | ~125 mg/g protein | ~75 mg/g protein | [10] |

| Fatp2-null | Chow (6 wks) | ~6 g (Male) | ~4 g (Male) | Lowered serum TG | Lowered serum TG | [11] |

Note: Data from various knockout models illustrate the complex and tissue-specific role of different proteins in lipid metabolism. While direct quantitative data for hepatic triglyceride in PTPN2 KO is limited in initial searches, related models show significant changes.

Regulation of Adipogenesis and Lipolysis

The function of PTPN2 in adipocytes is an emerging area of research. While its direct role in adipogenesis—the formation of fat cells—is less defined than other phosphatases like SHP2, PTPN2's regulation of insulin and cytokine signaling suggests a potential influence on adipocyte function, including lipolysis (the breakdown of fats) and inflammation within adipose tissue.[12][13] Further research is needed to fully elucidate the quantitative impact of PTPN2 on these processes.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PTPN2 in metabolic diseases.

Generation of Tissue-Specific PTPN2 Knockout Mice

This protocol describes a Cre-LoxP strategy for generating a pancreas-specific Ptpn2 knockout mouse.

Workflow: Cre-LoxP Breeding Strategy

Methodology:

-

Animal Models: Obtain mice homozygous for a floxed Ptpn2 allele (Ptpn2fl/fl) and mice expressing Cre recombinase under the control of a pancreas-specific promoter, such as Pdx1-Cre.[7]

-

Breeding:

-

Cross Ptpn2fl/fl mice with Pdx1-Cre mice to generate F1 offspring that are heterozygous for both alleles (Ptpn2fl/+; Pdx1-Cre).

-

Intercross the F1 generation mice.

-

-

Genotyping:

-

Extract genomic DNA from tail biopsies of F2 offspring.

-

Perform multiplex PCR using primers specific for the wild-type Ptpn2 allele, the floxed Ptpn2 allele, and the Cre transgene.[4]

-

Primer Design: Design primers flanking the loxP sites to differentiate between wild-type and floxed alleles. Use a separate primer pair specific to the Cre recombinase gene.

-

-

Selection: Select Ptpn2fl/fl; Pdx1-Cre mice as the experimental knockout group and Ptpn2fl/fl littermates as the control group to ensure a comparable genetic background.

-

Confirmation of Knockout: Validate the tissue-specific deletion of PTPN2 protein in pancreatic islets via Western blot or immunohistochemistry.

Western Blot for Phosphorylated Proteins (pSTAT1/pSTAT3)

This protocol is for detecting changes in the phosphorylation status of PTPN2 substrates like STAT1 and STAT3.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., INS-1E β-cells or isolated islets) with or without PTPN2 siRNA knockdown.

-

Stimulate cells with IFN-γ (e.g., 100-1000 U/mL) for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately lyse cells on ice in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[14]

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein (e.g., anti-pSTAT1 Tyr701 or anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST.

-

Wash the membrane 3x for 10 minutes in TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes in TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

-

Strip the membrane and re-probe with antibodies for total STAT1/STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated protein to total protein.

-

Data Presentation: Effect of PTPN2 Knockdown on STAT Phosphorylation

| Cell Line | Treatment | Fold Change pSTAT1 vs Control | Fold Change pSTAT3 vs Control | Reference |

| HT-29 Cells (PTPN2-KD) | IFN-γ (24h) | ~4.7x | Not Reported | [16] |

| JURKAT Cells (PTPN2 siRNA) | IFN-γ (30 min) | Increased | Not Reported | [17] |

| HPB-ALL Cells (PTPN2 siRNA) | IL-7 (15 min) | Not Reported | Increased (pSTAT5) | [17] |

Substrate Trapping to Identify PTPN2 Substrates

This technique identifies direct substrates of a phosphatase by using a "substrate-trapping" mutant that binds to but cannot efficiently dephosphorylate its target. The most common mutation is the substitution of the catalytic aspartate (D) to alanine (B10760859) (A) (e.g., D182A in PTPN2).

Methodology:

-

Construct Generation: Generate an expression vector for a tagged (e.g., GST- or FLAG-tagged) PTPN2 substrate-trapping mutant (PTPN2-D182A).

-

Cell Culture and Lysis:

-

Transfect cells (e.g., HEK293T or MIN6) with the PTPN2-D182A construct.

-

Stimulate cells to induce tyrosine phosphorylation of potential substrates (e.g., with insulin, cytokines, or pervanadate).

-

Lyse cells in a non-denaturing lysis buffer containing phosphatase inhibitors.

-

-

Immunoprecipitation (Pull-Down):

-

Incubate the cell lysate with beads conjugated to an antibody against the tag (e.g., anti-FLAG agarose (B213101) beads) or with glutathione-sepharose beads for GST-tagged proteins.

-

Allow the PTPN2-D182A to bind its phosphorylated substrates overnight at 4°C.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE.

-

Option A (Candidate Approach): Perform a Western blot using an antibody against a suspected substrate (e.g., anti-phospho-IRβ).

-

Option B (Unbiased Approach): Excise the entire protein lane, perform in-gel trypsin digestion, and identify the trapped proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolic Flux Analysis in Isolated Islets

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Methodology:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice using collagenase digestion.

-

Culture islets overnight to allow for recovery.

-

-

Plate Preparation:

-

Hydrate the Seahorse XF sensor cartridge with calibrant overnight.

-

Coat a Seahorse XF Islet Capture Microplate with a cell-adhesion molecule (e.g., Cell-Tak).

-

Hand-pick a set number of islets (e.g., 30-50) into each well of the capture plate containing assay medium (e.g., Krebs-Ringer Bicarbonate buffer supplemented with glucose).

-

-

Seahorse Assay:

-

Incubate the plate at 37°C without CO₂ for 1 hour to allow islets to equilibrate.

-

Load the injection ports of the sensor cartridge with metabolic modulators. A typical "Mito Stress Test" includes:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP or CCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Run the assay on the Seahorse XF Analyzer to measure real-time changes in OCR and ECAR as the drugs are sequentially injected.

-

-

Data Analysis:

-

Normalize OCR/ECAR data to the number of islets, total protein content, or DNA content per well.

-

Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

-

Conclusion and Future Directions

PTPN2 has unequivocally emerged as a central regulator of metabolic health and a key contributor to the pathogenesis of metabolic diseases. Its function as a brake on inflammatory signaling in pancreatic β-cells makes it a compelling target for T1D intervention. In parallel, its role in modulating insulin and leptin signaling pathways highlights its relevance to T2D and obesity. The emerging evidence linking PTPN2 to hepatic steatosis further broadens its therapeutic potential in the context of NAFLD.

For drug development professionals, the development of specific PTPN2 inhibitors or activators presents both an opportunity and a challenge. Given its ubiquitous expression and diverse substrates, systemic modulation of PTPN2 could have unintended consequences. Therefore, tissue-specific targeting strategies or the development of compounds that modulate specific PTPN2-substrate interactions will be critical.

Future research should focus on:

-

Human Studies: Validating the findings from animal models in human tissues and patient populations to understand how PTPN2 genetic variants translate to functional changes in metabolic disease.

-

Tissue-Specific Roles: Further dissecting the distinct roles of PTPN2 in adipocytes, hepatocytes, and hypothalamic neurons to build a complete picture of its impact on systemic metabolism.

-

Therapeutic Development: Designing and screening for small molecules or biologics that can safely and effectively modulate PTPN2 activity in a targeted manner for the treatment of metabolic and inflammatory disorders.

This guide provides a foundational understanding of PTPN2's role in metabolic diseases, offering a platform from which researchers and drug developers can launch further investigations into this promising therapeutic target.

References

- 1. Distinct Hepatic Gene‐Expression Patterns of NAFLD in Patients With Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules | MDPI [mdpi.com]

- 3. Mechanisms of liver injury in high fat sugar diet fed mice that lack hepatocyte X-box binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotyping of Cre-lox mice and detection of tissue-specific recombination by multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]

- 7. Hepatic Gene Expression Profiles Differentiate Pre-symptomatic Patients with Mild versus Severe Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. Integrated Action of Autophagy and Adipose Tissue Triglyceride Lipase Ameliorates Diet-Induced Hepatic Steatosis in Liver-Specific PLIN2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonreceptor tyrosine phosphatase Shp2 promotes adipogenesis through inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. anygenes.com [anygenes.com]

- 13. researchgate.net [researchgate.net]

- 14. 4 essential steps to verify your Cre-lox model [jax.org]

- 15. Reduced intestinal lipid absorption and body weight-independent improvements in insulin sensitivity in high-fat diet-fed Park2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmrrc.org [mmrrc.org]

- 17. Identification of substrates of human protein-tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PTPN2-Targeting PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in both oncology and immunology.[1][2][3] PTPN2 functions as a negative regulator of key signaling pathways that govern cell growth, differentiation, and immune responses.[4] Its substrates include crucial mediators of oncogenic and immune signaling such as Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3), as well as the T-cell receptor (TCR) associated Src family kinases.[4][5] By dephosphorylating these key signaling nodes, PTPN2 dampens anti-tumor immunity and can promote cancer cell survival.[4][5]

Given its pivotal role, inhibiting PTPN2 has become an attractive therapeutic strategy. However, the development of potent and selective small molecule inhibitors against phosphatases has been historically challenging due to the highly conserved and charged nature of their active sites. Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative to traditional inhibition. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein. This technical guide provides an in-depth overview of the discovery and development of PTPN2-targeting PROTACs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.

Data Presentation

The following tables summarize the key quantitative parameters for representative PTPN2 PROTACs from published studies. These parameters are crucial for evaluating the efficacy and potency of these molecules.

| Compound ID | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Assay Type | Reference |

| PROTAC 1 | PTPN2 | Cereblon (CRBN) | Jurkat | 10 - 50 | >90 | HiBiT Assay | [6] |

| PROTAC 2 | PTPN2 | Cereblon (CRBN) | 293T | <50 | >90 | HiBiT Assay | [6] |

| Compound 72 | PTPN2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Cmpd-1 | PTPN2/PTPN1 | Cereblon (CRBN) | Mouse Splenocytes | Not Specified | ~60 (PTPN2), ~80 (PTPN1) | Western Blot | [8] |

| RC-3 | BTK (example) | Cereblon (CRBN) | Mino | <10 | >85 | Western Blot | [9] |

| ARV-771 | BET proteins (example) | VHL | Not Specified | Not Specified | Not Specified | Not Specified | [10] |

Note: Data for specific PTPN2 PROTACs is still emerging in the literature. The table includes examples of PROTACs targeting other proteins to illustrate the range of reported values. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

| Compound ID | Binding Affinity (Kd, nM) | Ternary Complex Formation (EC50, µM) | Pharmacokinetic Parameter | Value | Animal Model | Reference |

| PROTAC-3-gefitinib (example) | Not Reported | Not Reported | T1/2 | 7.2 h | Rat | [11] |

| Cmax | 67 ng/mL | Rat | [11] | |||

| AUC0-t | 898 µM*hr | Rat | [11] | |||

| RIPK2 PROTAC (example) | Not Reported | Not Reported | In vivo degradation | 78% at 48h (0.5 mg/kg) | Rat | [12] |

Note: Pharmacokinetic and in vivo efficacy data for PTPN2-specific PROTACs are limited in publicly available literature. The data presented for example PROTACs are intended to provide context for the types of parameters evaluated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PTPN2 negatively regulates key signaling pathways in cancer and T-cells.

Caption: PROTACs induce targeted protein degradation via the ubiquitin-proteasome system.

Caption: A typical workflow for the discovery and development of PTPN2 PROTACs.

Experimental Protocols

Quantification of PTPN2 Degradation by Western Blot

This protocol is a standard method to determine the extent of PTPN2 degradation (Dmax) and the potency of the PROTAC (DC50).

Materials:

-

PTPN2-expressing cell line (e.g., Jurkat, HEK293T)

-

PTPN2 PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PTPN2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PTPN2 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PTPN2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with the primary antibody for the loading control.

-

Wash and incubate with the corresponding secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the PTPN2 band intensity to the loading control.

-

Calculate the percentage of PTPN2 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9][13]

-

Kinetic Analysis of PTPN2 Degradation using HiBiT Assay

This bioluminescence-based assay allows for real-time monitoring of PTPN2 degradation kinetics in live cells.[6][14][15]

Materials:

-

Cell line endogenously expressing PTPN2 tagged with HiBiT (generated via CRISPR/Cas9)

-

LgBiT protein (can be stably or transiently expressed)

-

Nano-Glo® Live Cell Assay Reagent

-

PTPN2 PROTAC of interest

-

Luminometer

Procedure:

-

Cell Plating: Seed the HiBiT-PTPN2 expressing cells in a white, clear-bottom 96-well plate.

-

Reagent Addition: Add the Nano-Glo® Live Cell Assay Reagent containing the LgBiT protein and substrate to the cells and incubate to allow for signal stabilization.

-

PROTAC Treatment: Add serial dilutions of the PTPN2 PROTAC to the wells.

-

Kinetic Measurement: Immediately place the plate in a luminometer pre-heated to 37°C and measure luminescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours).

-

Data Analysis:

-

Normalize the luminescence signal at each time point to the initial reading.

-

Plot the normalized luminescence over time for each PROTAC concentration to visualize the degradation kinetics.

-

From these curves, parameters such as the degradation rate and Dmax can be determined.

-

The DC50 can be calculated from the dose-response curve at a specific time point.[14][15]

-

Assessment of Ternary Complex Formation with NanoBRET™ Assay

This assay measures the proximity-induced interaction between PTPN2 and the E3 ligase facilitated by the PROTAC in live cells.[16][17][18]

Materials:

-

HEK293T cells

-

Expression vector for PTPN2 fused to NanoLuc® luciferase (donor)

-

Expression vector for the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor)

-

HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor)

-

Nano-Glo® Live Cell Substrate

-

PTPN2 PROTAC of interest

-

Plate reader capable of measuring luminescence at two wavelengths

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-PTPN2 and HaloTag®-E3 ligase expression vectors.

-

Cell Plating: Seed the transfected cells into a 96-well plate.

-

Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment: Add serial dilutions of the PTPN2 PROTAC to the cells.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

-

BRET Measurement: Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths.

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.

-

The EC50 value from this curve represents the concentration of PROTAC required to induce half-maximal ternary complex formation.[17][19]

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PTPN2 PROTAC in a mouse model.[20][21][22]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Tumor cell line (e.g., human melanoma or colon cancer cell line)

-

PTPN2 PROTAC formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

PROTAC Administration: Administer the PTPN2 PROTAC and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study (e-g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot to confirm PTPN2 degradation) and histological examination.

-

-

Data Analysis:

Conclusion

The development of PTPN2-targeting PROTACs represents a promising therapeutic avenue for cancer and autoimmune diseases. By harnessing the cell's ubiquitin-proteasome system, these molecules can overcome the limitations of traditional inhibitors and achieve potent and sustained knockdown of PTPN2. This technical guide has provided a comprehensive overview of the current landscape of PTPN2 PROTAC development, from the fundamental signaling pathways to detailed experimental protocols for their characterization. As research in this field continues to advance, the systematic application of these methodologies will be crucial for the successful translation of PTPN2 PROTACs from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

- 8. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 18. selvita.com [selvita.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeted Protein Degradation: Clinical Advances in the Field of Oncology [mdpi.com]

The Structure-Activity Relationship of PROTAC PTPN2 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in oncology and immunology.[1][2] It negatively modulates key signaling pathways, including the T-cell receptor (TCR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, by dephosphorylating key signaling molecules.[1][3] By acting as a brake on anti-tumor immunity, PTPN2 has become a high-value target for therapeutic intervention, particularly in the field of immuno-oncology.[4][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful therapeutic modality to target proteins like PTPN2. Unlike traditional inhibitors that merely block a protein's active site, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation and complete removal of the target protein.[6][7] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of reported PTPN2-targeting PROTAC degraders, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and experimental processes.

Core Concept: The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), in this case, PTPN2; a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)); and a chemical linker that connects the two ligands.[6] By bringing the PTPN2 protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the PTPN2 protein, tagging it for recognition and subsequent degradation by the 26S proteasome.[9] The PROTAC molecule is then released to repeat the cycle, acting in a catalytic manner.[10]

PTPN2 Signaling Pathways

PTPN2 exerts its regulatory function across multiple critical signaling cascades. By dephosphorylating key kinases and transcription factors, it attenuates signals that are vital for immune cell activation and response to cytokines like interferon-gamma (IFNγ). Degrading PTPN2 is hypothesized to release these brakes, thereby enhancing anti-tumor immunity.

Structure-Activity Relationship (SAR) of PTPN2 Degraders

The development of potent and selective PTPN2 degraders requires careful optimization of the three PROTAC components. The choice of PTPN2 ligand, the recruited E3 ligase, and the nature of the linker all profoundly impact degradation efficiency (DC50), maximal degradation (Dmax), and selectivity over related phosphatases like PTP1B.[6][9][11]

Thiophene-Based CRBN Recruiters (Cmpd-1, Cmpd-2)

A series of dual PTPN2/PTPN1 degraders were developed using a tri-substituted thiophene (B33073) moiety as the PTPN2-binding ligand and a glutarimide-based motif to recruit the CRBN E3 ligase.[1][12] The SAR analysis between two closely related compounds, Cmpd-1 and Cmpd-2, reveals the high sensitivity of PROTAC activity to minor structural changes. These two degraders differ only by a single N-Me to O permutation in the E3 ligase-recruiting portion.[3]

This subtle modification results in a 5-fold increase in degradation potency for Cmpd-1 over Cmpd-2 in B16F10 cells.[1] While both compounds effectively form a ternary complex, the enhanced degradation activity of Cmpd-1 suggests that the orientation and stability of the ternary complex it promotes are more favorable for ubiquitination.

Table 1: Quantitative Data for Thiophene-Based PTPN2 Degraders

| Compound | Target Binding (PTPN2, KD) | Ternary Complex (KD) | Degradation (DC50, B16F10) | Max Degradation (Emax, B16F10) | E3 Ligase |

| Cmpd-1 | 52 nM[1] | 13.8 nM[1] | 44 nM[1] | 3.45%[1] | CRBN |

| Cmpd-2 | 85 nM[1] | 10.4 nM[1] | 235 nM[1] | 10.03%[1] | CRBN |

Thiadiazolidinone (B1220539) Dioxide-Naphthalene Based VHL Recruiter (PVD-06)

To achieve subtype selectivity for PTPN2 over the highly homologous PTP1B, a different scaffold and E3 ligase were employed. The degrader PVD-06 was developed based on a thiadiazolidinone dioxide-naphthalene scaffold as the PTPN2 ligand, connected to a VHL E3 ligase ligand.[6][9]

The key to achieving selectivity was found in the modification of the linker structure. By systematically altering the linker, researchers were able to identify PVD-06, which demonstrated a remarkable >60-fold selectivity for degrading PTPN2 over PTP1B.[6] This highlights the critical role of the linker in dictating the geometry of the ternary complex, which can be exploited to create highly selective degraders even when the initial binding ligand has dual specificity.

Table 2: Quantitative Data for Naphthalene-Based PTPN2 Degrader

| Compound | Degradation (DC50, PTPN2, Jurkat) | Degradation (DC50, PTP1B, Jurkat) | Selectivity Index (PTP1B/PTPN2) | E3 Ligase |

| PVD-06 | 217 nM | >13,000 nM | >60-fold[9] | VHL |

A Highly Potent and Selective VHL Recruiter (TP1L)

Further efforts led to the discovery of TP1L, a highly potent and selective PTPN2 degrader.[4] This PROTAC achieves low nanomolar DC50 values in multiple cell lines and exhibits an exceptional >110-fold selectivity over PTP1B.[4] The development of TP1L underscores the feasibility of creating potent chemical tools and potential therapeutics that can precisely target PTPN2 without affecting its close homolog PTP1B, thereby minimizing potential off-target effects.

Table 3: Quantitative Data for Selective PTPN2 Degrader TP1L

| Compound | Degradation (DC50) | Selectivity Index (vs. PTP1B) | E3 Ligase |

| TP1L | Low nanomolar[4] | >110-fold[4] | VHL |

Experimental Protocols

The evaluation of PROTAC degraders involves a series of standardized assays to quantify binding, degradation, and cellular effects. Below are detailed methodologies for key experiments cited in the development of PTPN2 degraders.

Workflow for PROTAC Evaluation

Binding Affinity Measurement (Bio-Layer Interferometry - BLI)

This protocol is adapted from the methodology used for Cmpd-1 and Cmpd-2.[1][3]

-

Objective: To determine the binding affinity (KD) of the PROTAC to PTPN2 (binary binding) and the affinity of the ternary complex formation.

-

Instrumentation: ForteBio Octet or similar BLI system.

-

Binary Binding Protocol:

-

Immobilize biotinylated PTPN2 protein onto Super Streptavidin (SA) biosensors.

-

Establish a baseline by dipping the sensors into kinetics buffer.

-

Move sensors to wells containing serial dilutions of the PROTAC compound (e.g., 1000 nM to 15.6 nM) to measure the association phase.

-

Transfer sensors back to buffer-only wells to measure the dissociation phase.

-

Calculate KD using steady-state analysis by plotting the response at equilibrium against the compound concentration.

-

-

Ternary Complex Binding Protocol:

-

Immobilize biotinylated PTPN2 onto Streptavidin (SAX) biosensors.

-

Dip sensors into a solution containing a fixed, saturating concentration of the PROTAC (e.g., 1 µM).

-

Move the PROTAC-saturated sensors to wells containing serial dilutions of the E3 ligase complex (e.g., CRBN-DDB1) to measure ternary complex association.

-

Transfer sensors to buffer containing the fixed PROTAC concentration to measure dissociation.

-

Calculate KD using a global fit 1:1 binding model.

-

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in cellular protein levels.[12]

-

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) of a PROTAC.

-

Protocol:

-

Cell Treatment: Seed cells (e.g., B16F10, Jurkat) in appropriate plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PTPN2 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., Vinculin, β-actin, GAPDH).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the PTPN2 signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.

-

Cellular Degradation Assay (Nano-Glo® HiBiT)

This is a sensitive, real-time lytic assay for measuring intracellular protein levels, as used for Cmpd-1 and Cmpd-2.[1]

-

Objective: To provide a high-throughput method for determining DC50 and Dmax.

-

Protocol:

-

Cell Line Generation: Generate a stable cell line (e.g., 293T or B16F10) expressing PTPN2 fused with a HiBiT tag.

-

Cell Treatment: Plate the HiBiT-PTPN2 cells and treat with serial dilutions of the PROTAC for the desired time.

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit. The LgBiT binds to the HiBiT tag on PTPN2, forming a functional NanoLuc® luciferase.

-

Measurement: Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged PTPN2 protein remaining in the cells.

-

Analysis: Plot luminescence versus PROTAC concentration to generate a dose-response curve and calculate DC50 and Dmax.

-

Conclusion

The development of PROTAC degraders targeting PTPN2 is a promising strategy in cancer immunotherapy. The structure-activity relationships explored to date demonstrate that high potency and, critically, subtype selectivity are achievable through rational design. Key takeaways for researchers include:

-

Linker Optimization is Crucial: The linker is not merely a spacer but a key determinant of ternary complex geometry and, therefore, degradation selectivity and efficiency.

-

E3 Ligase Choice Matters: Switching from a CRBN to a VHL recruiter (or vice versa) can fundamentally alter a PROTAC's degradation profile and selectivity.

-

Subtle Structural Changes Have Major Impacts: Minor modifications, even on the E3 ligase binder, can significantly affect the potency of a degrader, emphasizing the need for fine-tuned chemical synthesis and screening.

The compounds Cmpd-1, PVD-06, and TP1L represent significant advances, providing the scientific community with powerful chemical tools to further investigate PTPN2 biology and serving as foundational scaffolds for the development of next-generation immunotherapies. Future work will likely focus on optimizing the pharmacokinetic properties of these molecules to translate their cellular potency into in vivo efficacy.

References

- 1. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of protein phosphorylation by PTPN2 and its small-molecule inhibitors/degraders as a potential disease treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Engagement of PROTAC PTPN2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in immuno-oncology.[1][2][3] PTPN2 negatively regulates key signaling cascades, including the JAK-STAT pathway, by dephosphorylating receptor tyrosine kinases and non-receptor tyrosine kinases.[1][4] Loss or inhibition of PTPN2 has been shown to enhance anti-tumor immune responses, sensitizing tumor cells to immunotherapy.[5][6]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[7][8][9] A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to the target protein (in this case, PTPN2), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7][10] This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein.[7][8] This guide provides a technical overview of the target engagement of a PTPN2-targeting PROTAC, using "PROTAC PTPN2 degrader-2" as a representative example.

Quantitative Data on PTPN2 PROTAC Degraders

The following tables summarize the available quantitative data for various PTPN2-targeting PROTACs, providing insights into their degradation potency and selectivity.

Table 1: PTPN2 Degradation Potency

| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |

| PROTAC PTPN2 degrader-1 | 293T (HiBiT-PTPN2) | 10 - 50 | Not Reported | HiBiT Assay |

| Northridge Health Cpd 57 | HEK-293 | 51.19 (relative) | 97.23 | Firefly Luciferase Assay |

| PROTAC X1 (dual PTPN1/2) | Jurkat T cells | nano-molar | Not Reported | Not Specified |

| PVD-06 | Not Specified | Not Reported | Not Reported | Not Specified |

Table 2: Selectivity of PTPN2 PROTACs

| Compound Name | Comparison | Selectivity Index | Notes |

| PVD-06 | PTPN2 vs. PTPN1B | > 60-fold | Demonstrates subtype-selective degradation. |

| PROTAC X1 | PTPN1/PTPN2 | Dual Degrader | Designed to target both PTPN1 and PTPN2. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are representative protocols for key experiments.

Western Blotting for PTPN2 Degradation

Objective: To quantify the reduction in cellular PTPN2 protein levels following treatment with a PROTAC degrader.

Materials:

-

Cancer cell line expressing PTPN2 (e.g., Jurkat, HEK-293)

-

PROTAC PTPN2 degrader-2

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PTPN2 and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC PTPN2 degrader-2 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PTPN2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for PTPN2 and the loading control.

-

Normalize the PTPN2 signal to the loading control signal.

-

Calculate the percentage of PTPN2 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the PROTAC degrader to PTPN2 within intact cells.

Materials:

-

Cells expressing PTPN2

-

PROTAC PTPN2 degrader-2

-

PBS

-

Liquid nitrogen

-

Thermal cycler or heating block

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

Western blotting reagents (as described above)

Protocol:

-

Cell Treatment: Treat cells with the PROTAC PTPN2 degrader-2 at a concentration expected to show target engagement (e.g., 1 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control.

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble PTPN2 at each temperature by Western blotting.

-

-

Data Interpretation:

-

Binding of the PROTAC to PTPN2 will stabilize the protein, leading to a higher melting temperature. This will be observed as a shift in the melting curve (more soluble PTPN2 at higher temperatures) compared to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding.

Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.

Caption: Experimental workflow for assessing PTPN2 PROTAC target engagement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. PROTAC PTPN2 degrader-2 | Phosphatase | 2912307-38-9 | Invivochem [invivochem.com]

- 4. PROTAC PTPN2 degrader-1 | TargetMol [targetmol.com]

- 5. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]

The Dawn of a New Era in Signal Transduction Modulation: A Technical Guide to PROTAC-mediated Degradation of Protein Tyrosine Phosphatases

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system for the selective degradation of target proteins. This guide delves into the burgeoning field of PROTAC-mediated degradation of Protein Tyrosine Phosphatases (PTPs), a class of enzymes historically considered challenging drug targets. Dysregulation of PTPs is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them prime candidates for this novel therapeutic modality.[1][2][3][4][5][6]

This technical document provides an in-depth exploration of the core principles, experimental validation, and therapeutic potential of PTP-targeting PROTACs, with a particular focus on the extensively studied oncogenic phosphatase SHP2 and the metabolic regulator PTP1B.

The PROTAC Mechanism: A Catalytic Approach to Protein Degradation